molecular formula C14H24N2 B5815232 N-(2,4-dimethylbenzyl)-N,N',N'-trimethyl-1,2-ethanediamine

N-(2,4-dimethylbenzyl)-N,N',N'-trimethyl-1,2-ethanediamine

Cat. No. B5815232
M. Wt: 220.35 g/mol
InChI Key: GHJMYNFRBNVGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylbenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, commonly known as DMTB-TEDA, is a chemical compound with potential applications in scientific research. This compound belongs to the family of tertiary amines and is used as a ligand in the synthesis of metal complexes.

Mechanism of Action

DMTB-TEDA acts as a bidentate ligand, forming coordination complexes with metal ions. The nitrogen atoms in the ethylenediamine backbone of DMTB-TEDA coordinate with the metal ion, while the 2,4-dimethylbenzyl group provides steric hindrance, which can influence the geometry of the complex. The resulting metal complex can exhibit unique properties such as catalytic activity, luminescence, and magnetic properties.
Biochemical and Physiological Effects:
DMTB-TEDA has not been extensively studied for its biochemical and physiological effects. However, studies have shown that DMTB-TEDA can be used as a chelating agent for the extraction of metals from ores. This suggests that DMTB-TEDA may have potential applications in environmental remediation.

Advantages and Limitations for Lab Experiments

The advantages of using DMTB-TEDA as a ligand in metal complex synthesis include its high stability, low toxicity, and ease of synthesis. However, the limitations of using DMTB-TEDA include its strong odor, which can be unpleasant, and the fact that it is not commercially available, which can make it difficult to obtain.

Future Directions

For research on DMTB-TEDA include exploring its potential applications in catalysis, material science, and bioinorganic chemistry. In addition, further studies are needed to investigate its biochemical and physiological effects and potential environmental applications.
In conclusion, DMTB-TEDA is a chemical compound with potential applications in scientific research. Its use as a ligand in metal complex synthesis has been well-established, and it has potential applications in various fields such as catalysis, material science, and bioinorganic chemistry. Further research is needed to explore its potential applications and to investigate its biochemical and physiological effects.

Synthesis Methods

DMTB-TEDA can be synthesized by reacting 2,4-dimethylbenzylamine with trimethylamine in the presence of ethylene dibromide. This reaction yields DMTB-TEDA as a yellow liquid with a strong odor. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

DMTB-TEDA is widely used as a ligand in the synthesis of metal complexes. These metal complexes find applications in various fields such as catalysis, material science, and bioinorganic chemistry. DMTB-TEDA can also be used as a chelating agent in the extraction of metals from ores. In addition, DMTB-TEDA has been used as a phase transfer catalyst in organic synthesis.

properties

IUPAC Name

N'-[(2,4-dimethylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-12-6-7-14(13(2)10-12)11-16(5)9-8-15(3)4/h6-7,10H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJMYNFRBNVGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN(C)CCN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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